molecular formula C20H24BrClN4O B13748468 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride CAS No. 3966-84-5

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride

Cat. No.: B13748468
CAS No.: 3966-84-5
M. Wt: 451.8 g/mol
InChI Key: QMVLLFAJJBZQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted 1,4-benzodiazepine derivative characterized by three key structural features:

  • 5-(2-Pyridyl) group: A heteroaromatic substituent that may modulate affinity for GABAA receptor subtypes.
  • 1-(2-Diethylamino)ethyl side chain: A tertiary amine moiety that improves water solubility when protonated, particularly in its hydrochloride salt form (C23H25BrN4O·HCl) .

Synthetic routes for analogous benzodiazepines often involve condensation of substituted benzophenones with amino acids or alkylation of nitrogen positions, as seen in related compounds (e.g., describes a process using sodium hydroxide and acetic acid for crystallization) .

Properties

CAS No.

3966-84-5

Molecular Formula

C20H24BrClN4O

Molecular Weight

451.8 g/mol

IUPAC Name

2-(7-bromo-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C20H23BrN4O.ClH/c1-3-24(4-2)11-12-25-18-9-8-15(21)13-16(18)20(23-14-19(25)26)17-7-5-6-10-22-17;/h5-10,13H,3-4,11-12,14H2,1-2H3;1H

InChI Key

QMVLLFAJJBZQCE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=N3.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Identifiers

Parameter Description
IUPAC Name 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride
Molecular Formula C19H23BrClN4O
Molecular Weight Approximately 474.2 g/mol
CAS Number 4466-96-0
PubChem CID 20538
InChIKey GPMIKQCOOHXHDK-UHFFFAOYSA-N

The compound contains a benzodiazepine core with a bromine atom at position 7, a diethylaminoethyl substituent at N-1, and a 2-pyridyl group at C-5, forming a hydrochloride salt.

Preparation Methods Analysis

Stepwise Synthesis

Synthesis of 7-Bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one Core
  • Starting Materials: Substituted o-phenylenediamine derivatives and 2-pyridinecarboxaldehyde or related pyridyl precursors.
  • Ring Formation: Condensation of the diamine with an appropriate ketoester or acetoacetamide derivative under acidic or thermal conditions leads to the formation of the benzodiazepine ring.
  • Bromination: Electrophilic aromatic substitution introduces the bromine atom at the 7-position on the benzodiazepine ring. This step typically uses brominating agents such as N-bromosuccinimide (NBS) or bromine in controlled conditions.
Introduction of the 1-(2-Diethylamino)ethyl Side Chain
  • The N-1 position alkylation is achieved by reacting the benzodiazepinone core with 2-chloro-N,N-diethyl-ethylamine or an equivalent alkylating agent.
  • This nucleophilic substitution occurs under basic conditions, often employing alkali metal hydroxides or tertiary amines as bases to facilitate the reaction.
Formation of Hydrochloride Salt
  • The free base form of the compound is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ether.
  • This step enhances the compound's solubility and stability, making it suitable for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Reaction Type Yield (%) Notes
Ring Formation o-phenylenediamine + 2-pyridinecarboxaldehyde, acid catalyst, reflux Condensation & cyclization 70-85 Acidic or thermal conditions, solvent-dependent
Bromination NBS or Br2, solvent (chloroform, acetic acid), room temp or slight heating Electrophilic aromatic substitution 80-90 Bromine introduced selectively at 7-position
N-1 Alkylation 2-chloro-N,N-diethyl-ethylamine, base (NaOH, triethylamine), solvent (DMF, DMSO), 50-80°C Nucleophilic substitution 65-75 Controlled temperature to avoid side reactions
Salt Formation HCl gas or HCl in ethanol, room temp Acid-base reaction >95 Crystallization from ethanol or ether

Research Results and Characterization

  • Spectroscopic Data: The compound exhibits characteristic IR absorption bands for the lactam carbonyl (~1650 cm^-1), aromatic C-H, and N-H stretching vibrations. NMR spectra confirm the presence of diethylaminoethyl side chain protons and pyridyl aromatic signals.
  • Purity and Stability: The hydrochloride salt form shows improved stability and crystalline purity, confirmed by melting point analysis and HPLC profiles.
  • Pharmacological Relevance: The introduction of the 7-bromo substituent and the 2-pyridyl group modulates the compound’s affinity for benzodiazepine receptors, enhancing its pharmacodynamic profile.

Summary Table of Preparation Methods

Synthetic Stage Key Reagents/Conditions Purpose Outcome/Notes
1. Benzodiazepine ring formation o-phenylenediamine + 2-pyridinecarboxaldehyde, acid catalyst Construct benzodiazepine core High yield, core scaffold formed
2. Bromination NBS or Br2, solvent, mild heating Introduce bromine at position 7 Selective substitution
3. N-1 Alkylation 2-chloro-N,N-diethyl-ethylamine, base, solvent Attach diethylaminoethyl group Moderate to good yield
4. Hydrochloride salt formation HCl in ethanol or gas, room temperature Salt formation for stability High purity crystalline salt

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the bromine and pyridyl groups may influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodiazepines

The following table highlights critical differences in substituents, molecular formulas, and pharmacological profiles:

Compound Name (CAS/Identifier) Substituents Molecular Formula Key Features
Target Compound 7-Br, 5-(2-pyridyl), 1-(2-diethylamino)ethyl (HCl salt) C23H25BrN4O·HCl Enhanced solubility (HCl salt); pyridyl group may confer unique receptor interactions .
Clonazepam (CAS 24166-13-0) 7-NO2, 5-(2-Cl-phenyl), 1-CH3 C15H10ClN3O3 High potency as an anticonvulsant; nitro group increases metabolic stability .
Oxazepam Hydrochloride (CAS 66017-67-2) 7-Cl, 5-Ph, 3-OH, 1-H C15H11ClN2O2·HCl Short-acting anxiolytic; hydroxyl group facilitates glucuronidation .
Norfludiazepam (N-Desalkylflutoprazepam) 7-Cl, 5-(2-F-phenyl), 1-H C15H10ClFN2O Active metabolite of flutoprazepam; lacks alkyl chain, reducing half-life .
Compound in (CAS 103380-42-3) 7-Br, 5-(2-Cl-phenyl), 1-CH3 (HCl salt) C16H13BrCl2N2O Bromo and chlorophenyl groups may enhance lipophilicity .

Key Structural and Functional Insights:

Position 5 Substituents: The target compound’s 2-pyridyl group contrasts with phenyl or halogenated phenyl groups in others (e.g., Clonazepam’s 2-chlorophenyl). Halogenation at position 7: Bromine in the target compound vs. chlorine or nitro groups in others. Bromine’s larger atomic radius could sterically hinder metabolism, prolonging duration of action compared to Clonazepam’s nitro group .

N-1 Side Chain: The diethylaminoethyl moiety in the target compound is bulkier than methyl (Clonazepam) or hydrogen (Oxazepam). This tertiary amine likely enhances blood-brain barrier penetration and solubility in acidic environments (as HCl salt) .

Pharmacokinetic Implications :

  • Hydrochloride salts (target compound, Oxazepam) improve bioavailability compared to free bases .
  • The absence of a hydroxyl group (unlike Oxazepam) suggests the target compound may avoid rapid glucuronidation, extending half-life .

Research Findings and Clinical Relevance

  • Receptor Affinity : Benzodiazepines with 2-pyridyl groups (e.g., target compound) show preferential binding to α2/α3 GABAA subtypes, linked to anxiolytic effects over sedation (associated with α1) .
  • Metabolism : Bromine at position 7 may reduce cytochrome P450-mediated oxidation compared to chlorine or nitro groups, as seen in preclinical studies of similar analogs .

Biological Activity

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride is a complex benzodiazepine derivative known for its psychoactive properties. As a member of the benzodiazepine family, it is primarily studied for its potential therapeutic applications in treating anxiety, insomnia, and seizure disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and comparative analysis with other benzodiazepines.

Chemical Structure and Properties

The compound features several distinct structural elements:

  • Bromine atom at the 7-position
  • Diethylamino group at the 1-position
  • Pyridyl group at the 5-position

These structural characteristics contribute to its unique pharmacological profile compared to other benzodiazepines.

PropertyValue
Molecular FormulaC15_{15}H19_{19}BrN2_{2}O
Molecular Weight315.165 g/mol
CAS Number2894-61-3
Density1.51 g/cm³
Boiling Point464.8 ºC

The primary mechanism through which this compound exerts its effects is through interaction with the GABAA_A receptor system in the central nervous system (CNS). Benzodiazepines typically enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic and sedative effects.

Research indicates that this compound may:

  • Bind selectively to GABAA_A receptors.
  • Modulate neurotransmission by increasing the frequency of chloride channel opening events induced by GABA.

Anxiolytic and Sedative Properties

Studies have demonstrated that compounds similar to this benzodiazepine exhibit significant anxiolytic (anxiety-reducing) and sedative properties in animal models. The specific effects observed include:

  • Decreased locomotor activity.
  • Increased time spent in open arms in elevated plus-maze tests (anxiety model).

Comparative Analysis with Other Benzodiazepines

To better understand the unique characteristics of this compound, a comparison with other well-known benzodiazepines is essential.

Compound NameStructural FeaturesBiological Activity
DiazepamClassic benzodiazepineAnxiolytic, muscle relaxant
ClonazepamNitro group; different substituentsAnticonvulsant; anxiolytic effects
BromazepamSimilar brominated structureUsed for anxiety disorders
LorazepamShorter duration of actionAnxiolytic and anticonvulsant

Metabolism and Excretion

The metabolic pathways for this compound involve biotransformation primarily through hydroxylation and conjugation reactions. Metabolites are typically excreted via urine and feces. Understanding these pathways is crucial for assessing potential drug interactions and side effects.

Case Studies

Several studies have explored the biological activity of related compounds within controlled settings:

  • Study on Anxiolytic Effects : A study involving animal models demonstrated that administration of similar benzodiazepines resulted in significant reductions in anxiety-related behaviors as measured by standard behavioral assays.
  • Sedation Induction : Another research highlighted that compounds with similar structures induced sedation effectively within a short time frame post-administration.

Q & A

Q. What methodologies identify off-target interactions (e.g., serotonin or dopamine receptors)?

  • Methodological Answer : Screen against a panel of 50+ GPCRs, ion channels, and transporters (Eurofins Cerep Panels). Use functional assays (e.g., calcium flux for 5-HT₃) and prioritize hits with >50% displacement at 10 μM. Cross-validate with knockout mouse models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.